molecular formula C21H15ClN2 B12901630 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline CAS No. 75614-94-7

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline

Cat. No.: B12901630
CAS No.: 75614-94-7
M. Wt: 330.8 g/mol
InChI Key: ZAQFWWGDHWPIBW-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is a synthetic organic compound based on the isoindoloquinazoline scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . This compound features a chlorine atom at the 3-position and a phenyl substituent at the 5-position on the multi-cyclic framework. The isoindolo[2,1-a]quinazoline structure is a privileged pharmacophore, with related analogues demonstrating a broad spectrum of potential biological activities in scientific research . Compounds within this structural class have been investigated for multiple therapeutic targets, primarily in the design of anticancer, antibacterial, and anti-inflammatory agents . The annelation of a five-membered heterocycle at the N(1)–C(2) bond of the quinazoline core, as seen in this structure, is a crucial modification that enables fine-tuning of biological activity and is a key focus in the development of novel active substances . The specific substitution pattern on this core scaffold is critical for its interaction with biological targets, and researchers utilize such compounds to establish structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

75614-94-7

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline

InChI

InChI=1S/C21H15ClN2/c22-16-10-11-19-18(12-16)20(14-6-2-1-3-7-14)23-21-17-9-5-4-8-15(17)13-24(19)21/h1-12,20H,13H2

InChI Key

ZAQFWWGDHWPIBW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(C4=C(N31)C=CC(=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants: 2-Amino-5-chlorobenzophenone (1.0 mmol), 2-formylbenzoic acid (1.0 mmol), ammonium acetate (excess),
  • Solvent: Acetic acid (10 mL),
  • Temperature: 110 °C,
  • Time: Approximately 45 minutes,
  • Work-up: After completion (monitored by TLC), the reaction mixture is cooled and poured into cold water to precipitate the crude product, which is then purified by column chromatography (e.g., dichloromethane–hexane 5:5).

Reaction Mechanism

The reaction proceeds via:

  • Formation of an aldimine intermediate from 2-amino-5-chlorobenzophenone and 2-formylbenzoic acid,
  • Reaction of this intermediate with ammonium acetate to form a second imine intermediate,
  • Intramolecular cyclization followed by nucleophilic attack of the ring nitrogen on the carboxylic acid carbonyl,
  • Formation of the fused isoindoloquinazoline ring system.

This mechanism is supported by spectroscopic data and is consistent with the observed reaction kinetics and product profiles.

Optimization and Yield Data

The reaction conditions were optimized to maximize yield and minimize reaction time. Key findings include:

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol 80 120 45 Initial trial, moderate yield
2 Acetic acid 110 45 80 Significant yield improvement
3 CF3COOH 110 60 0 Reaction inhibited
4 Ethanol–Acetic acid (1:1) 110 60 75 Good yield, solvent mixture

Table 1: Effect of solvent and temperature on yield of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline derivatives

The use of acetic acid as the solvent was critical for high yields, likely due to its acidic nature facilitating the cyclization step. The reaction is robust across various substituted amines but works best with 2-aminobenzophenone derivatives.

Scope and Variations

  • The method tolerates various substituents on the benzophenone moiety, including halogens (Cl, F, Br), which influence reaction time and yield slightly but generally maintain good efficiency.
  • Aromatic amines other than 2-aminobenzophenone show lower yields, indicating the importance of the benzophenone structure for successful cyclization.
  • The reaction is scalable and reproducible, making it suitable for synthetic and medicinal chemistry applications.

Characterization and Confirmation

The synthesized 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline compounds were characterized by:

Summary Table of Representative Yields for 3-Chloro-5-phenyl Derivatives

Entry Substituent (R1) Reaction Time (min) Isolated Yield (%)
1 H 60 75
2 Cl (3-chloro) 45 80
3 Cl, F 60 75
4 Cl, F, F 60 80
5 Br 60 70

Table 2: Yields of 5-phenylisoindolo[2,1-a]quinazolin-11(6aH)-one derivatives under optimized conditions

Chemical Reactions Analysis

Catalytic Systems and Reaction Optimization

The choice of catalyst significantly impacts reaction efficiency:

Catalyst Solvent Time (min) Yield (%) Reference
Acetic acidAcetic acid45–6085–97
Montmorillonite K10Ethanol30–6080–90
Nano CuOWater60075–85

Key Observations :

  • Acetic acid acts as both solvent and acid catalyst, enabling rapid cyclization .

  • Montmorillonite K10 enhances yields in ethanol but requires longer reaction times .

  • Nano CuO in water offers an eco-friendly alternative but with moderate efficiency .

Mechanistic Pathways

The reaction proceeds through three stages (Scheme 2 in ):

  • Condensation : Amine reacts with 5-chloroisatoic anhydride, releasing CO₂ to form an intermediate imine.

  • Nucleophilic Attack : The imine attacks 2-formylbenzoic acid, forming a Schiff base.

  • Cyclization : Intramolecular nucleophilic attack by the quinazoline nitrogen on the carbonyl group, followed by dehydration to yield the fused isoindoloquinazoline core .

Critical Role of Acetic Acid :

  • Facilitates proton transfer during cyclization.

  • Optimal pKa (4.76) prevents over-acidification, which inhibits intermediate formation (e.g., trifluoroacetic acid is too acidic) .

Functionalization and Derivatives

The 3-chloro and 5-phenyl groups serve as handles for further modification:

  • Chlorine Substitution : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.

  • Phenyl Group : Enhances π-stacking interactions in biological targets .

Biological Relevance :

  • Derivatives exhibit anti-HBV activity with IC₅₀ values as low as 4.13 µM .

  • Electron-withdrawing substituents (e.g., Cl, F) improve potency by stabilizing interactions with viral capsid proteins .

Stability and Degradation

  • Thermal Stability : Stable under reflux conditions in acetic acid .

  • Photodegradation : Susceptible to UV-induced ring-opening in polar solvents, forming quinazolinone byproducts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoindoloquinazolines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has demonstrated activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The presence of the chloro group in its structure is believed to enhance its interaction with microbial targets .

Organic Synthesis

Synthesis Methodologies
The synthesis of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline can be achieved through efficient one-pot reactions involving readily available precursors. Recent methodologies emphasize catalyst-free conditions that simplify the synthesis process while maintaining high yields. For example, a study detailed a procedure using ammonium acetate and acetic acid as solvents under controlled heating conditions to yield the desired compound efficiently .

Material Science

Polymer Composites
In material science, derivatives of isoindoloquinazolines have been explored for their potential use in polymer composites. Their ability to impart thermal stability and enhance mechanical properties makes them suitable for applications in advanced materials. The incorporation of these compounds into polymer matrices can lead to improved performance characteristics in various applications such as coatings and structural materials .

Case Study 1: Anticancer Activity

A series of experiments conducted on cancer cell lines revealed that 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline derivatives significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various isoindoloquinazoline derivatives, 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a scaffold for designing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Octahydrofuro[3',2':5,6]isoindolo[2,1-a]quinazoline

This analogue, reported in Advances in Heterocyclic Chemistry, incorporates a fused furan ring, enhancing structural rigidity compared to the target compound’s planar framework . The additional oxygen atom in the furan moiety may influence solubility and bioavailability.

Quinazolinone Pesticides (e.g., Quinconazole)

Quinconazole and fluquinconazole are triazole-containing quinazolinones used as fungicides . Unlike the target compound, these derivatives lack the isoindole fusion and instead feature dichlorophenyl and triazole groups, highlighting how substituent variation dictates application (pharmaceutical vs. agricultural) .

Physicochemical Properties

  • Solubility : The chloro and phenyl groups may reduce aqueous solubility compared to dihydroisoindoloquinazolinediones with polar dione groups .
  • Stability : The absence of labile triazole or dione moieties (cf. quinconazole or Kumar’s derivatives) likely enhances thermal stability .

Biological Activity

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline typically involves multi-step organic reactions. The compound can be synthesized through various methods, including cyclization reactions involving substituted anilines and appropriate carbonyl precursors. The use of microwave irradiation has been reported to enhance yields and reduce reaction times in the synthesis of similar quinazoline derivatives .

Antimicrobial Properties

Research has indicated that derivatives of isoindoloquinazolines exhibit significant antimicrobial activity. For instance, compounds structurally related to 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown effective inhibition of these pathogens, suggesting potential use as antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline have been evaluated in several cancer cell lines. Notably, it has demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through interference with cellular signaling pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit ATPase activity in kinesin, a motor protein essential for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies highlight the biological relevance of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline:

  • Antimicrobial Activity Study : A study conducted by Gupta et al. evaluated various derivatives for their antimicrobial efficacy. The results showed that the isoindoloquinazoline derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In a comparative study on the cytotoxic effects on MCF-7 cells, 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline was found to be more effective than standard chemotherapeutic agents .

Data Table

Biological Activity Cell Line/Pathogen Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
CytotoxicityMCF-7 (breast cancer)Induced apoptosis
CytotoxicityMDA-MB-231 (breast cancer)Inhibited cell proliferation

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline?

A one-pot synthesis method involves reacting 2-amino-5-chlorobenzophenone with ammonium acetate and 2-formylbenzoic acid in acetic acid under reflux (110°C for 45 minutes). The crude product is precipitated in cold water, filtered, and recrystallized using CHCl₃-hexane (2:8), achieving a 91% yield. Key characterization techniques include IR spectroscopy (for carbonyl and aromatic C-H stretches), NMR (¹H and ¹³C for structural elucidation), and ESI-MS for molecular ion confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1718 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR resolves aromatic proton environments (δ 8.09–8.16 ppm for substituted phenyl groups), while ¹³C NMR confirms sp² carbons and carbonyl positions.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (m/z = 279 [M + H]⁺). These methods ensure structural fidelity and purity, with recrystallization as a key purification step .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Pharmacological studies on analogous isoindoloquinazoline derivatives suggest using:

  • Antimicrobial assays : Agar diffusion or microdilution against bacterial/fungal strains.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition assays to explore therapeutic potential. Dose-response curves and IC₅₀ calculations are essential for quantifying activity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A full factorial design (2³) can systematically vary factors like temperature (100–120°C), catalyst loading (ammonium acetate concentration), and solvent ratio (CHCl₃:hexane). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase side products, requiring trade-off analysis. This approach minimizes experimental runs while maximizing data robustness .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions may arise from differences in:

  • Experimental conditions (e.g., cell line specificity, incubation time).
  • Sample purity : Impurities (>5%) can skew results; validate via HPLC or TLC.
  • Assay protocols : Standardize protocols (e.g., ATP levels in cytotoxicity assays). Replicate studies under controlled conditions and apply meta-analysis to identify confounding variables .

Q. What computational methods model its interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predict binding affinity to kinases or DNA topoisomerases.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • COMSOL Multiphysics : Simulate diffusion kinetics in drug delivery systems. Validate predictions with in vitro assays to bridge computational and experimental findings .

Q. How to design stability studies under varying environmental conditions?

Use accelerated degradation testing :

  • Thermal stress : 40–60°C for 4 weeks (ICH Q1A guidelines).
  • Photolytic stress : Expose to UV light (320–400 nm) and monitor via HPLC.
  • Hydrolytic stress : Test pH-dependent degradation (1M HCl/NaOH). Kinetics (Arrhenius plots) predict shelf-life, while LC-MS identifies degradation products .

Q. What chemometric techniques enhance spectral data interpretation?

  • PCA (Principal Component Analysis) : Reduces NMR/IR data dimensionality to identify key spectral markers.
  • PLS Regression : Correlates spectral features with bioactivity (e.g., IC₅₀ values).
  • Cluster Analysis : Groups compounds by structural similarity for SAR studies. Software like MATLAB or Python’s scikit-learn implements these methods .

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

Ground studies in structure-activity relationship (SAR) theory:

  • Modify the chloro-phenyl moiety to explore electronic effects on bioactivity.
  • Apply Hammett plots to correlate substituent σ-values with inhibitory potency. Link findings to broader hypotheses (e.g., kinase inhibition as an anticancer mechanism) to contextualize results .

Q. What methodologies validate heterogeneous catalysis in its synthesis?

  • Catalyst screening : Test Pd/C, zeolites, or MOFs for recyclability and turnover frequency.
  • Kinetic studies : Monitor reaction progress via in situ FTIR or GC-MS.
  • Leaching tests : ICP-MS detects metal contamination in final products.
    Compare homogeneous vs. heterogeneous conditions to assess efficiency and sustainability .

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